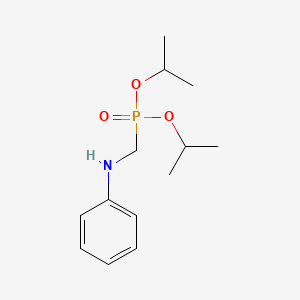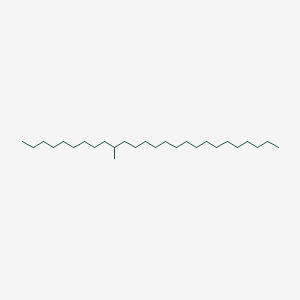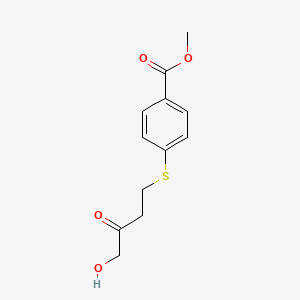![molecular formula C9H15ClNO4PS B14464081 Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate CAS No. 66233-94-1](/img/structure/B14464081.png)
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate is a chemical compound belonging to the class of organophosphorus compounds It features a phosphoramidate group, which is characterized by a single covalent bond between a tetracoordinate phosphorus (V) atom and a tricoordinate nitrogen (III) atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 5-chlorothiophen-2-ylmethanol under appropriate conditions. The reaction typically requires a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and cost efficiency. Industrial production often employs automated systems to control reaction parameters, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphoramidates.
Wissenschaftliche Forschungsanwendungen
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphoramidate: Lacks the 5-chlorothiophen-2-ylmethoxy group, making it less specific in its applications.
Diethyl N-[(5-bromothiophen-2-yl)methoxy]phosphoramidate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Diethyl N-[(5-methylthiophen-2-yl)methoxy]phosphoramidate: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.
Uniqueness
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate is unique due to the presence of the 5-chlorothiophen-2-ylmethoxy group, which imparts specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
66233-94-1 |
|---|---|
Molekularformel |
C9H15ClNO4PS |
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
2-chloro-5-[(diethoxyphosphorylamino)oxymethyl]thiophene |
InChI |
InChI=1S/C9H15ClNO4PS/c1-3-14-16(12,15-4-2)11-13-7-8-5-6-9(10)17-8/h5-6H,3-4,7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
OMWZLSWIXZOITB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NOCC1=CC=C(S1)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


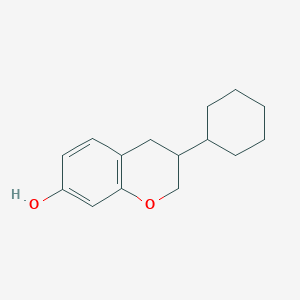
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
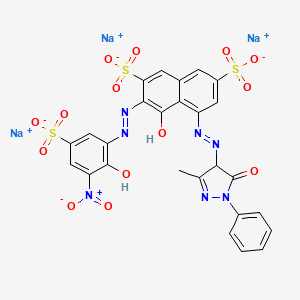
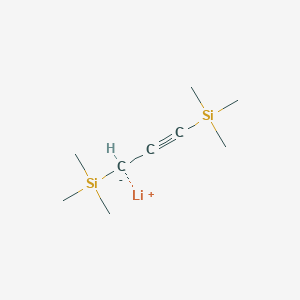

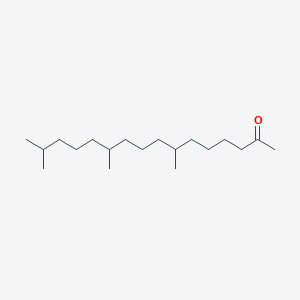
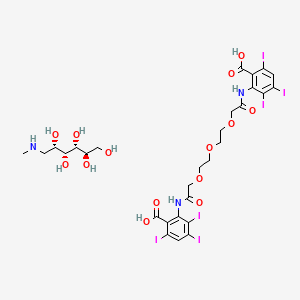
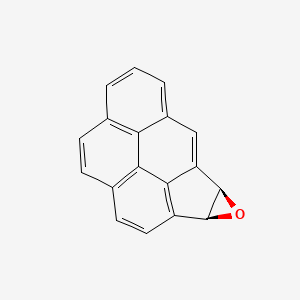
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
